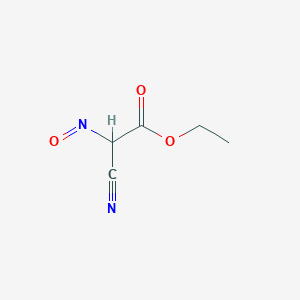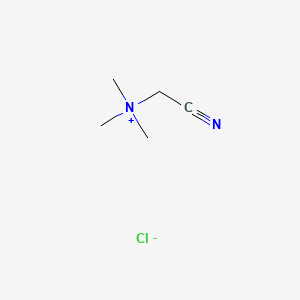
Ethyl 3-nitrilo-n-oxoalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-nitrilo-n-oxoalaninate is an organic compound with the chemical formula C5H6N2O3. It is a colorless liquid at room temperature and is known for its applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitrilo-n-oxoalaninate is typically synthesized by reacting an ethyl ester compound with aminoacetonitrile. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of solvents and catalysts to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various amine and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethyl 3-nitrilo-n-oxoalaninate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of amino and thioether compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the preparation of pharmaceutical agents and as an auxiliary component in drug formulations.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-nitrilo-n-oxoalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to various biochemical and pharmacological effects .
Comparison with Similar Compounds
- Ethyl 2-amino-2-cyanoacetate
- Ethyl 3-nitriloalaninate
- Ethyl 2-amino-2-cyanoacetate tosylate
Comparison: Ethyl 3-nitrilo-n-oxoalaninate is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis and pharmaceutical research .
Properties
CAS No. |
5457-25-0 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
ethyl 2-cyano-2-nitrosoacetate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h4H,2H2,1H3 |
InChI Key |
TVFCFJLTGCCYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)


![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)








